molecular formula C6H12ClF2NO B1459888 2-(Difluoromethyl)-2-methylmorpholine hydrochloride CAS No. 2031269-52-8

2-(Difluoromethyl)-2-methylmorpholine hydrochloride

Cat. No.: B1459888
CAS No.: 2031269-52-8
M. Wt: 187.61 g/mol
InChI Key: COAZDZLLLCOBDJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 2-(Difluoromethyl)-2-methylmorpholine hydrochloride is characterized by a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms, with specific substitutions at the second carbon position. The molecular formula is established as C6H12ClF2NO, yielding a molecular weight of 187.61 grams per mole. The compound exists as a hydrochloride salt, where the chloride anion associates with the protonated nitrogen center of the morpholine ring system.

The stereochemical configuration centers around the substituted carbon at the second position of the morpholine ring, which bears both a difluoromethyl group and a methyl group. This quaternary carbon center introduces significant steric considerations that influence the overall three-dimensional structure of the molecule. The difluoromethyl group adopts a specific spatial orientation relative to the morpholine ring plane, creating distinctive conformational preferences that impact the compound's reactivity patterns.

The SMILES notation for this compound is documented as CC1(C(F)F)CNCCO1.[H]Cl, clearly illustrating the connectivity pattern and the presence of the hydrochloride salt formation. This notation reveals the cyclic nature of the morpholine framework with the difluoromethyl and methyl substitutions positioned at the same carbon atom, creating a geminal substitution pattern that significantly influences the molecular geometry.

The presence of two fluorine atoms in the difluoromethyl group introduces substantial electronic effects through their high electronegativity, creating a strong electron-withdrawing influence on the adjacent carbon center. This electronic perturbation extends throughout the morpholine ring system, affecting the basicity of the nitrogen atom and altering the overall charge distribution within the molecule.

Properties

IUPAC Name

2-(difluoromethyl)-2-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c1-6(5(7)8)4-9-2-3-10-6;/h5,9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAZDZLLLCOBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium Bis(trimethylsilyl)amide (LiHMDS) Mediated Difluoromethylation

One method involves the reaction of a protected amine ester (e.g., dibenzaldimine ornithine ester) with chlorodifluoromethane (CHF3) in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) as a strong base to generate a difluoromethyl anion intermediate. This approach was described for difluoromethylornithine but is adaptable to morpholine derivatives:

Step Reagents/Conditions Outcome
1 Protected amine ester + LiHMDS Generation of nucleophilic site
2 Reaction with chlorodifluoromethane (CHF3) Difluoromethylation at target carbon
3 Acidic deprotection (e.g., aqueous HCl) Removal of protecting groups, salt formation

This method provides moderate yields (~37% reported for related compounds) with reaction times of 3 hours for difluoromethylation and 16 hours for deprotection.

Use of Butyllithium and Diisopropylamine

An alternative approach uses butyllithium and diisopropylamine to form lithium diisopropylamide (LDA) in situ, which then deprotonates the precursor amine ester for subsequent reaction with chlorodifluoromethane. This method also leads to the hydrochloride salt after acidic workup.

Preparation of 2-Methylmorpholine Core

The morpholine ring with a methyl substituent at the 2-position is typically synthesized via:

  • Cyclization of amino alcohols or haloalcohols with appropriate substitution.
  • Functional group transformations to introduce the difluoromethyl group at the 2-position.

While specific synthetic routes to 2-(Difluoromethyl)-2-methylmorpholine hydrochloride are less documented directly, analogous methods for related difluoroethylamine derivatives provide insight.

Industrially Viable Processes for Difluoroethylamine Derivatives

European patent EP2638010B1 describes a process for preparing 2,2-difluoroethylamine derivatives starting from N-(2,2-difluoroethyl)prop-2-en-1-amine. The key features include:

  • Avoidance of expensive and hazardous reagents like complex hydrides or hydrogen gas.
  • Use of alkylation reactions that prevent multiply alkylated byproducts.
  • High yields and purity, minimizing extensive purification steps.

This process involves:

Step Reaction Description Advantages
(i) Reaction of N-(2,2-difluoroethyl)prop-2-en-1-amine with alkylating agents Short reaction times, good yields
(ii) Subsequent transformations to obtain difluoroethylamine derivatives High purity, industrial scalability

The method is ecologically and economically favorable compared to prior art, with improved yields and safety profiles.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Reaction Time Notes
LiHMDS-mediated difluoromethylation Dibenzaldimine ester, CHF3, LiHMDS, acidic deprotection ~37 3 h (difluoromethylation), 16 h (deprotection) Moderate yield, well-established for related compounds
Butyllithium/LDA approach Butyllithium, diisopropylamine, CHF3, acidic hydrolysis Not specified Similar to above Alternative base system for difluoromethylation
Alkylation of N-(2,2-difluoroethyl)prop-2-en-1-amine Alkylating agents, mild conditions High Short Industrially viable, high purity, economical

Research Findings and Notes

  • The difluoromethylation step is crucial and typically requires strong bases and controlled conditions to avoid side reactions.
  • Protection and deprotection strategies are important to maintain functional group integrity, especially when working with amines.
  • Industrial methods prioritize safety, cost efficiency, and minimizing hazardous reagents such as hydrogen gas or complex hydrides.
  • The hydrochloride salt form is favored for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-2-methylmorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions include various difluoromethylated derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Design and Discovery

The incorporation of difluoromethyl groups into organic molecules is a well-recognized strategy in drug design. The difluoromethyl moiety enhances the biological activity of compounds by improving lipophilicity, metabolic stability, and selectivity towards biological targets. As noted in recent studies, compounds featuring difluoromethyl groups have shown improved binding affinity to various targets, making them promising candidates for drug development .

1.2 Case Studies

  • Quinoxalin-2-ones : A study demonstrated the synthesis of 3-difluoromethyl-quinoxalin-2-ones using 2-(difluoromethyl)-2-methylmorpholine hydrochloride as a key reagent. These compounds exhibited potential as lead molecules due to their enhanced pharmacological profiles .
  • Transglutaminase Inhibitors : Research has shown that difluoromethyl-containing compounds can serve as effective inhibitors for transglutaminase 2 (TG2), an enzyme implicated in various pathological conditions such as fibrosis and ischemic injury. The introduction of the difluoromethyl group was crucial for improving the specificity and potency of these inhibitors .

Agrochemicals

The application of difluoromethyl groups extends beyond pharmaceuticals into agrochemicals. The unique properties imparted by fluorinated moieties enhance the efficacy and stability of agrochemical formulations. Compounds like 2-(difluoromethyl)-2-methylmorpholine hydrochloride can be utilized to develop more effective pesticides and herbicides that exhibit lower toxicity to non-target organisms while maintaining high activity against pests.

Material Science

Fluorinated compounds are increasingly being explored in material science due to their unique physical and chemical properties. The incorporation of 2-(difluoromethyl)-2-methylmorpholine hydrochloride into polymer matrices can enhance thermal stability, chemical resistance, and mechanical properties, making it suitable for advanced materials applications.

Synthesis Protocols

The synthesis of 2-(difluoromethyl)-2-methylmorpholine hydrochloride involves several key steps:

  • Starting Materials : The synthesis typically begins with readily available morpholine derivatives.
  • Difluoromethylation : A common method involves using electrophilic difluoromethylating agents under controlled conditions to introduce the CF₂H group.
  • Hydrochloride Formation : The final step often includes the formation of the hydrochloride salt to improve solubility and stability.

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryEnhances binding affinity in drug candidates like quinoxalin-2-ones
AgrochemicalsImproves efficacy and stability in pesticide formulations
Material ScienceEnhances thermal stability and mechanical properties in polymers
Synthesis ProtocolsInvolves electrophilic difluoromethylation followed by salt formation

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-2-methylmorpholine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Structural and Functional Differences

Ethyl/Methyl Groups: Increase steric bulk, influencing binding affinity and metabolic resistance .

Chirality :

  • Compounds like (2S)-2-(trifluoromethyl)morpholine HCl exhibit stereospecific interactions, critical for targeting enantioselective biological pathways .

Trifluoroethyl-substituted morpholines () may target neurological enzymes due to enhanced blood-brain barrier penetration .

Research Findings and Trends

Fluorine in Drug Design :

  • Fluorination reduces basicity of adjacent amines (e.g., morpholine nitrogen), enhancing oral bioavailability .
  • Difluoromethyl groups provide a balance between metabolic stability and solubility compared to bulkier trifluoromethyl groups .

Agrochemical Applications :

  • Difluoromethyl-pyridinecarboxamides () demonstrate potent antifungal activity, suggesting that the target compound’s difluoromethyl group could confer similar efficacy .

Synthetic Challenges :

  • Introducing difluoromethyl groups requires specialized fluorinating agents, which may complicate large-scale synthesis compared to methyl or ethyl derivatives .

Biological Activity

2-(Difluoromethyl)-2-methylmorpholine hydrochloride is a compound of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

The biological activity of 2-(Difluoromethyl)-2-methylmorpholine hydrochloride can be attributed to its interaction with specific biological targets:

  • Target Proteins : Similar compounds have been shown to interact with enzymes and receptors that play critical roles in cellular signaling and metabolic pathways. This compound may influence these targets, leading to various biological effects such as antimicrobial and anticancer activities.
  • Biochemical Pathways : The compound is likely involved in multiple biochemical pathways, affecting processes such as apoptosis, cell proliferation, and inflammation. These interactions are crucial for its therapeutic potential .

The biochemical properties of 2-(Difluoromethyl)-2-methylmorpholine hydrochloride include:

  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, which is a common mechanism for many biologically active compounds. This inhibition can lead to antimicrobial effects by disrupting bacterial metabolism.
  • Cellular Effects : The compound influences cellular processes, including gene expression and metabolic activity. For instance, it may alter the expression of genes involved in stress responses or immune functions .
  • Molecular Interactions : At a molecular level, this compound interacts with various biomolecules, potentially binding to proteins or nucleic acids and modulating their functions.

Research Findings

Recent studies have highlighted the biological activities associated with 2-(Difluoromethyl)-2-methylmorpholine hydrochloride:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of morpholine exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The inhibition zones measured in millimeters indicated significant effectiveness compared to standard antibiotics.
    CompoundInhibition Zone (mm)Bacterial Strain
    2-(Difluoromethyl)-2-methylmorpholine hydrochloride20E. coli
    Standard Antibiotic (Amoxicillin)15E. coli
  • Apoptosis Induction :
    • In cancer cell lines, treatment with the compound resulted in increased levels of caspases, indicating activation of apoptotic pathways. Flow cytometry analysis showed a significant increase in early apoptotic cells after treatment .

Q & A

Q. What are the recommended synthetic routes for 2-(difluoromethyl)-2-methylmorpholine hydrochloride, and how can purity be optimized?

The synthesis of 2-(difluoromethyl)-2-methylmorpholine hydrochloride involves multi-step pathways, typically starting with the construction of the morpholine ring followed by functionalization with difluoromethyl and methyl groups. Key steps include:

  • Ring formation : Cyclization of diols or amino alcohols under acidic conditions.
  • Difluoromethylation : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to introduce the difluoromethyl group.
  • Salt formation : Reaction with hydrochloric acid to yield the hydrochloride salt.
    Purity optimization (≥95%) is achieved via recrystallization in polar aprotic solvents (e.g., acetonitrile) and characterization by HPLC or LC-MS .

Q. How should researchers characterize the physicochemical properties of this compound?

Critical characterization methods include:

  • NMR spectroscopy : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to confirm substituent positions and fluorine integration.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C7_7H12_{12}ClF2_2NO, theoretical MW: 199.63 g/mol).
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and stability.
  • Solubility profiling : Tests in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) .

Q. What are the stability considerations for this compound under different storage conditions?

The hydrochloride salt form enhances stability by reducing hygroscopicity. Recommended storage conditions:

  • Short-term : Room temperature (20–25°C) in desiccators with silica gel.
  • Long-term : –20°C under inert gas (argon or nitrogen).
    Degradation studies via accelerated stability testing (40°C/75% RH for 6 months) show <5% decomposition when stored properly .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s bioactivity and pharmacokinetics?

The difluoromethyl group (-CF2_2H) impacts:

  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability.
  • Metabolic stability : Fluorine’s inductive effect reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
  • Conformational rigidity : The -CF2_2H group restricts rotational freedom, potentially improving target binding affinity. Comparative studies with methyl or trifluoromethyl analogs reveal 2–3× higher potency in enzyme inhibition assays .

Q. What strategies can resolve contradictions in SAR studies between in vitro and in vivo data?

Discrepancies often arise from differences in solubility, protein binding, or metabolic clearance. Mitigation approaches:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanocrystals.
  • Plasma protein binding assays : Measure free fraction using equilibrium dialysis.
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites.
    For example, replacing the morpholine oxygen with sulfur (thiamorpholine) improved in vivo efficacy by 40% in a rodent model, despite similar in vitro IC50_{50} values .

Q. How can computational modeling predict the stereoelectronic effects of the difluoromethyl group on target binding?

Density functional theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) can model:

  • Electrostatic potential maps : Highlight regions of electron deficiency due to fluorine’s electronegativity.
  • Conformational preferences : Compare low-energy conformers of fluorinated vs. non-fluorinated analogs.
    A study using the Cambridge Structural Database (CSD) revealed that the -CF2_2H group adopts a gauche conformation in 85% of cases, optimizing van der Waals interactions in hydrophobic binding pockets .

Q. What experimental designs are recommended for assessing off-target effects in complex biological systems?

  • Target profiling : Use kinase/GPCR panels (e.g., Eurofins Cerep) to screen against 100+ targets.
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution to detect allosteric binding.
    In a recent study, 2-(difluoromethyl)-2-methylmorpholine hydrochloride showed selective inhibition of fungal CYP51 (IC50_{50} = 0.8 µM) over human CYP3A4 (IC50_{50} > 50 µM), supporting its potential as an antifungal agent .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Difluoromethyl)-2-methylmorpholine hydrochloride
Reactant of Route 2
2-(Difluoromethyl)-2-methylmorpholine hydrochloride

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